1-Benzoyl-4,4'-bipiperidine
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Overview
Description
1-Benzoyl-4,4’-bipiperidine is a chemical compound with the molecular formula C17H24N2O . It serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds .
Synthesis Analysis
The synthesis of 1-Benzoyl-4,4’-bipiperidine and its derivatives involves various intra- and intermolecular reactions . For instance, a series of 4- and 10-benzoyl-1-azapyrenes were prepared by a combination of Pd-catalyzed cross-coupling reactions and Brønsted-acid-mediated alkyne-carbonyl-metathesis (ACM) .
Molecular Structure Analysis
The molecular structure of 1-Benzoyl-4,4’-bipiperidine is characterized by a bipiperidine core . The structure reveals that the piperazine ring is in a chair conformation .
Chemical Reactions Analysis
Piperidine derivatives, including 1-Benzoyl-4,4’-bipiperidine, have been employed in numerous applications. These applications correspond to various disciplines of research and technology . For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzoyl-4,4’-bipiperidine include its molecular weight, which is 272.4 g/mol. More detailed properties were not found in the retrieved papers.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structures
The synthesis of N-benzoylphosphoramidic dichloride with piperidine derivatives and their structural analysis has been explored. This includes detailed characterizations through NMR spectra, elemental analysis, and insights from X-ray crystallography (Gholivand et al., 2005).
Coordination Polymers and Photoluminescent Properties
Research on Cd(II) coordination polymers with N-benzoyl-L-glutamic acid and various N-donor ligands, including 4,4'-bipyridine, has been conducted. These studies focus on the structures and luminescent properties of these polymers (Ma et al., 2016).
Chemical Properties and Reactions
Electrospray Ionization Tandem Mass Spectrometry
The study of the fragmentation pathway of protonated 1-benzoylamines, including 1-benzoylpiperadine, revealed interesting insights into the loss of benzaldehyde and hydride transfer reactions (Chai et al., 2017).
Esterification Kinetics
Research on the esterification rates of stereoisomeric substituted 4-hydroxypiperidines and cyclohexanols with benzoyl chloride provides insights into intramolecular catalysis and intermolecular acylation mechanisms (Unkovsky et al., 1975).
Applications in Material Science
Polyelectrolytes and Molecular Structure
A study on poly-4-vinylpyridine and its derivatives, including benzoyl Peroxide, highlights the properties and potential applications in material science, particularly focusing on their conductance and viscosity in various solutions (Fuoss & Strauss, 1948).
UV-Absorbers and Light Stabilization
Synthesis and analysis of 2-hydroxybenzophenone UV-absorbers containing 2,2,6,6-tetramethylpiperidine (HALS) group, exploring the potential for light stabilization in polymer degradation (Zakrzewski & Szymanowski, 2000).
Catalysis and Reaction Studies
Electrocatalytic Oxidation Studies
Investigation into the catalytic electroactivity of 2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl (TMHPO) in the oxidation of benzoyl hydrazine, highlighting potential applications in catalysis and analytical methods (Gong et al., 2001).
Solid-State Reactivities in Crystal Structures
Analysis of the reactivities of racemic 2,4(6)-di-O-benzoyl-myo-inositol 1,3,5-orthoformate and its 4,4'-bipyridine cocrystal, offering insights into the stability and reactivity of small molecules in crystalline states (Tamboli et al., 2014).
Mechanism of Action
Target of Action
Related compounds such as 4-piperidino-piperidine have been found to interact withLiver carboxylesterase 1 . This enzyme is involved in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .
Biochemical Pathways
Given its potential interaction with liver carboxylesterase 1, it may influence pathways related to the metabolism and detoxification of various substances .
Result of Action
Based on its potential interaction with liver carboxylesterase 1, it may influence the metabolism and detoxification of various substances, potentially altering their effects on the body .
Future Directions
Piperidines, including 1-Benzoyl-4,4’-bipiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of 1-Benzoyl-4,4’-bipiperidine is not fully understood. It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Benzoyl-4,4’-bipiperidine in laboratory settings are not well-documented. It is speculated that this compound may have varying effects over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-Benzoyl-4,4’-bipiperidine at different dosages in animal models are not well-documented. It is speculated that this compound may have varying effects at different dosages, including potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
1-Benzoyl-4,4’-bipiperidine is believed to be involved in certain metabolic pathways
Transport and Distribution
The transport and distribution of 1-Benzoyl-4,4’-bipiperidine within cells and tissues are not well-documented. It is speculated that this compound may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-Benzoyl-4,4’-bipiperidine and any effects on its activity or function are not well-documented. It is speculated that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(16-4-2-1-3-5-16)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h1-5,14-15,18H,6-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKNHQBERYQVKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390399 |
Source
|
Record name | 1-benzoyl-4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878440-79-0 |
Source
|
Record name | 1-benzoyl-4,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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